Cas no 99067-17-1 (5-bromo-1-methyl-6-nitro-indole)

5-bromo-1-methyl-6-nitro-indole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 5-bromo-1-methyl-6-nitro-
- 5-bromo-1-methyl-6-nitro-indole
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- Inchi: 1S/C9H7BrN2O2/c1-11-3-2-6-4-7(10)9(12(13)14)5-8(6)11/h2-5H,1H3
- InChI Key: CMYIDUUNICXXMC-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C=C(Br)C([N+]([O-])=O)=C2)C=C1
5-bromo-1-methyl-6-nitro-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL079-10G |
5-bromo-1-methyl-6-nitro-indole |
99067-17-1 | 95% | 10g |
¥ 18,150.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL079-500MG |
5-bromo-1-methyl-6-nitro-indole |
99067-17-1 | 95% | 500MG |
¥ 2,422.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL079-5G |
5-bromo-1-methyl-6-nitro-indole |
99067-17-1 | 95% | 5g |
¥ 10,890.00 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750992-10g |
5-Bromo-1-methyl-6-nitro-1h-indole |
99067-17-1 | 98% | 10g |
¥30129.00 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL079-1g |
5-bromo-1-methyl-6-nitro-indole |
99067-17-1 | 95% | 1g |
¥3960.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL079-100.0mg |
5-bromo-1-methyl-6-nitro-indole |
99067-17-1 | 95% | 100.0mg |
¥910.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL079-1.0g |
5-bromo-1-methyl-6-nitro-indole |
99067-17-1 | 95% | 1.0g |
¥3627.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL079-250.0mg |
5-bromo-1-methyl-6-nitro-indole |
99067-17-1 | 95% | 250.0mg |
¥1450.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL079-5g |
5-bromo-1-methyl-6-nitro-indole |
99067-17-1 | 95% | 5g |
¥11880.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL079-100MG |
5-bromo-1-methyl-6-nitro-indole |
99067-17-1 | 95% | 100MG |
¥ 910.00 | 2023-04-12 |
5-bromo-1-methyl-6-nitro-indole Related Literature
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Additional information on 5-bromo-1-methyl-6-nitro-indole
Professional Introduction to 5-bromo-1-methyl-6-nitro-indole (CAS No. 99067-17-1)
5-bromo-1-methyl-6-nitro-indole (CAS No. 99067-17-1) is a significant compound in the field of pharmaceutical chemistry and medicinal biology, owing to its versatile structural framework and potential biological activities. This heterocyclic aromatic molecule, featuring a bromo and nitro substituent on an indole backbone, has garnered considerable attention in recent years due to its utility as a key intermediate in the synthesis of various pharmacologically active agents.
The indole core is a privileged scaffold in drug discovery, known for its broad spectrum of biological interactions. The presence of both bromo and nitro functional groups on the indole ring enhances the compound's reactivity, making it a valuable building block for further chemical modifications. These modifications can be tailored to explore different pharmacophores, leading to the development of novel therapeutic agents targeting various diseases.
In recent years, researchers have been exploring the potential of 5-bromo-1-methyl-6-nitro-indole in the development of small-molecule inhibitors for cancer therapy. The bromo and nitro groups provide excellent handles for medicinal chemists to engage in structure-activity relationship (SAR) studies. Preliminary studies have shown that derivatives of this compound exhibit promising inhibitory effects on certain kinases and transcription factors involved in cancer progression.
One notable area of research involves the use of 5-bromo-1-methyl-6-nitro-indole as a precursor in the synthesis of indole-based chemokine receptor antagonists. Chemokines play a crucial role in immune cell trafficking and inflammation, making them attractive targets for therapeutic intervention. By leveraging the reactivity of the bromo and nitro substituents, researchers have been able to develop novel analogs with enhanced binding affinity and selectivity for specific chemokine receptors.
The nitro group in 5-bromo-1-methyl-6-nitro-indole also plays a pivotal role in its redox chemistry. Nitroaromatic compounds are known for their ability to undergo reduction to form amino derivatives, which can then be further functionalized. This redox behavior has been exploited in the design of prodrugs and bioorthogonal probes, where controlled release of active species is desired.
Furthermore, the methyl group at the 1-position of the indole ring contributes to the overall lipophilicity of the molecule, which is a critical parameter in drug-like properties. Optimizing this lipophilicity index can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing the pharmacokinetic behavior of derived compounds.
In academic research circles, 5-bromo-1-methyl-6-nitro-indole has been employed as a starting material for exploring novel synthetic methodologies. The combination of bromination and nitration reactions on an indole core has opened up new avenues for constructing complex molecular architectures. These synthetic strategies not only advance our understanding of organic transformations but also provide practical tools for drug discovery pipelines.
The growing interest in bioconjugation techniques has also highlighted the utility of 5-bromo-1-methyl-6-nitro-indole. The bromo group serves as an excellent anchor point for coupling with biomolecules such as peptides and antibodies through click chemistry or other bioconjugation strategies. This approach has enabled the development of targeted therapeutics that combine the advantages of small molecules with those of biologics.
Electrophysiological studies have further demonstrated the potential neuropharmacological activity of derivatives derived from 5-bromo-1-methyl-6-nitro-indole. The indole scaffold is well-known for its interaction with serotonin receptors, which are implicated in mood regulation and cognitive functions. By modifying the substituents on this scaffold, researchers aim to develop novel agents with improved efficacy and selectivity for treating neurological disorders.
The versatility of 5-bromo-1-methyl-6-nitro-indole extends beyond its applications in drug discovery. It has also found utility in materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the indole ring contributes to electron delocalization, making these compounds suitable candidates for optoelectronic applications.
In conclusion, 5-bromo-1-methyl-6-nitro-indole (CAS No. 99067-17-1) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for pharmaceutical synthesis, while its biological activities continue to inspire innovative research endeavors aimed at developing next-generation therapeutics.
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